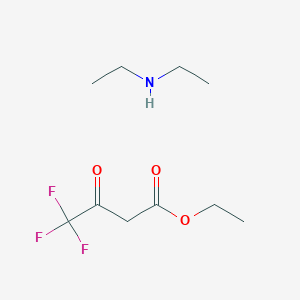
N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate can be achieved through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with N-ethylethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield. The process may also involve purification steps to remove any impurities and obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Aplicaciones Científicas De Investigación
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne with similar trifluoromethyl properties.
Ethyl 4,4-difluoroacetoacetate: A related ester with two fluorine atoms instead of three.
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate: Another trifluoromethyl-containing ester with different functional groups.
Uniqueness
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of an amine and an ester, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
333-52-8 |
|---|---|
Fórmula molecular |
C10H18F3NO3 |
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H7F3O3.C4H11N/c1-2-12-5(11)3-4(10)6(7,8)9;1-3-5-4-2/h2-3H2,1H3;5H,3-4H2,1-2H3 |
Clave InChI |
ZHJZLNRSMYLKHR-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.CCOC(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


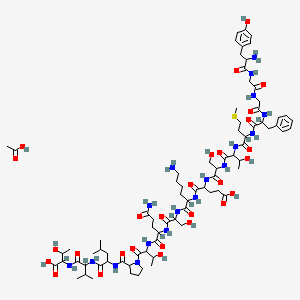
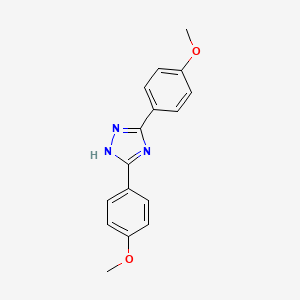
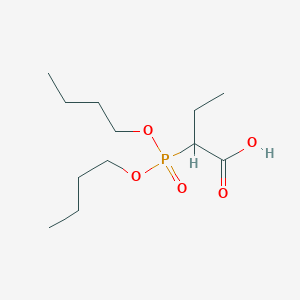
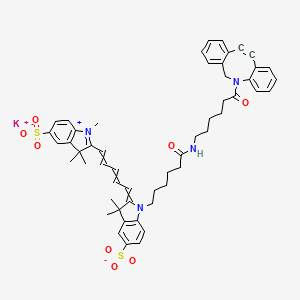

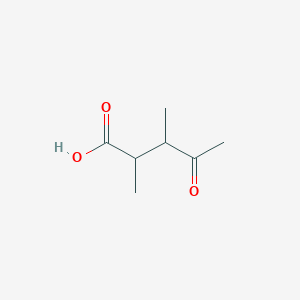
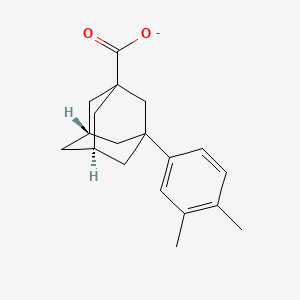

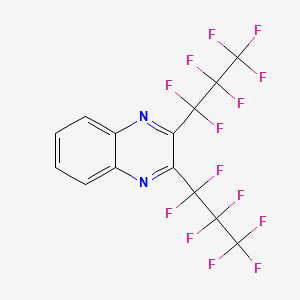
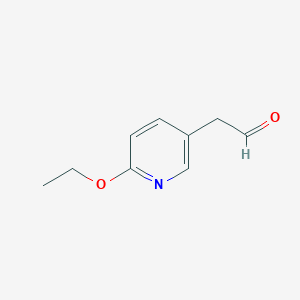
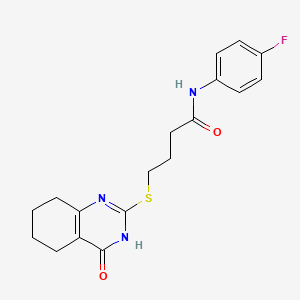
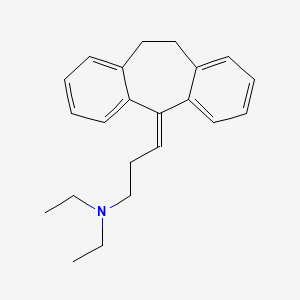
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
